molecular formula C11H11ClN2O B12530192 6-chloro-N,N-dimethyl-1H-indole-1-carboxamide

6-chloro-N,N-dimethyl-1H-indole-1-carboxamide

Cat. No.: B12530192
M. Wt: 222.67 g/mol
InChI Key: ORBKHSZBIAYBOL-UHFFFAOYSA-N
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Description

6-chloro-N,N-dimethyl-1H-indole-1-carboxamide is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. They play a crucial role in cell biology and have been extensively studied for their biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N,N-dimethyl-1H-indole-1-carboxamide typically involves the reaction of 6-chloroindole with N,N-dimethylcarbamoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-chloro-N,N-dimethyl-1H-indole-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

6-chloro-N,N-dimethyl-1H-indole-1-carboxamide has diverse scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-chloro-N,N-dimethyl-1H-indole-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 4,6-dichloro-N-(4,4-dimethylcyclohexyl)-1H-indole-2-carboxamide
  • N-(4,4-dimethylcyclohexyl)-4,6-difluoro-1H-indole-2-carboxamide

Uniqueness

6-chloro-N,N-dimethyl-1H-indole-1-carboxamide is unique due to its specific substitution pattern and the presence of the N,N-dimethylcarbamoyl group. This structural uniqueness contributes to its distinct chemical and biological properties compared to other indole derivatives .

Properties

Molecular Formula

C11H11ClN2O

Molecular Weight

222.67 g/mol

IUPAC Name

6-chloro-N,N-dimethylindole-1-carboxamide

InChI

InChI=1S/C11H11ClN2O/c1-13(2)11(15)14-6-5-8-3-4-9(12)7-10(8)14/h3-7H,1-2H3

InChI Key

ORBKHSZBIAYBOL-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)N1C=CC2=C1C=C(C=C2)Cl

Origin of Product

United States

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